![molecular formula C11H15NaO6S2 B1323357 Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate CAS No. 204444-01-9](/img/structure/B1323357.png)
Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate
Overview
Description
“Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate” is a chemical compound with the molecular formula C11H15NaO6S2. It has an average mass of 330.353 Da and a monoisotopic mass of 330.020782 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a sodium atom, a butane-1-sulfonate group, and a 2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl methoxy group .Scientific Research Applications
Therapeutic Applications
DTMD shows promise as a therapeutic agent, particularly in cancer treatment, inflammation, and oxidative stress management. Its efficacy in these areas is being actively explored through various scientific experiments. However, the use of DTMD in therapeutics is limited by its solubility in certain solvents, which can affect its bioavailability and efficacy. To overcome these limitations, future research is focused on developing new formulations and delivery methods.
Future Research Directions
Several key research areas are being pursued to better understand and enhance the applications of DTMD:
- Cancer Treatment : Investigating the effectiveness of DTMD against different cancer types.
- Formulation Development : Creating new formulations and delivery methods to improve bioavailability and effectiveness.
- Broad Applications : Exploring uses in agriculture, food science, and environmental science.
- Safety and Toxicity : Assessing potential toxicities at higher doses and over extended exposure.
- Molecular Mechanism Study : Understanding the molecular mechanism behind DTMD's anti-inflammatory and anti-oxidant effects for new drug targets.
- Treatment of Inflammatory Diseases : Evaluating DTMD as a therapy for diseases like rheumatoid arthritis and multiple sclerosis.
- Synergistic Effects : Exploring DTMD's effects in combination with other therapeutic agents.
- Analytical Method Development : Improving methods to study DTMD and its derivatives.
- Pharmacokinetics and Pharmacodynamics : Understanding DTMD's action mechanisms.
- Clinical Trials : Conducting trials to confirm the safety and efficacy of DTMD as a therapeutic agent.
Material Science Applications
Apart from its potential in the medical field, DTMD is also being studied in the context of material science. It is being explored for use in electronic materials, such as carbon nanomaterials, electronic chemicals, and etchants, among others. The compound is of interest in the development of biomedical materials, including biomedical polymers and hydrophobic polymers, and energy materials like battery and solar energy materials.
The ongoing research into DTMD spans a wide array of disciplines, highlighting its versatility and potential in bothscientific and biomedical research. Its diverse applications, ranging from therapeutic uses to material science innovations, make it a compound of significant interest in various fields of study【
Safety and Hazards
properties
IUPAC Name |
sodium;4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-3-ylmethoxy)butane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O6S2.Na/c12-19(13,14)4-2-1-3-15-5-9-6-16-10-7-18-8-11(10)17-9;/h7-9H,1-6H2,(H,12,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNYCXOZPQVMIV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CSC=C2O1)COCCCCS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NaO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635092 | |
Record name | Sodium 4-[(2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy]butane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
204444-01-9 | |
Record name | Sodium 4-[(2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy]butane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of PEDOT-S impact the properties of pHEMA hydrogels and what are the implications for myoblast viability?
A1: The research paper [] demonstrates that incorporating PEDOT-S into poly(2-hydroxyethyl methacrylate) (pHEMA) hydrogels via an in-situ polymerization method results in several key changes:
- Increased conductivity: PEDOT-S, a conjugated polyelectrolyte, enhances the electrical conductivity of the hydrogel. []
- Modified mechanical properties: The presence of PEDOT-S leads to a decrease in the overall modulus of the hydrogel, potentially creating a more suitable mechanical environment for cell growth. []
- Enhanced cell viability: C2C12 myoblasts, a type of muscle progenitor cell, exhibited increased viability when cultured on PEDOT-pHEMA scaffolds compared to non-conductive pHEMA scaffolds. This suggests that the conductive environment created by PEDOT-S may be beneficial for cell survival and potentially promote myoblast differentiation and tissue regeneration. []
- Influence on cell organization: The study also observed differences in cell organization between myoblasts cultured on PEDOT-pHEMA and non-conductive scaffolds, indicating that the conductive nature of the material could influence cell behavior and tissue development. []
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